molecular formula C13H19FN2 B2607139 N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine CAS No. 415946-43-9

N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine

Cat. No. B2607139
CAS RN: 415946-43-9
M. Wt: 222.307
InChI Key: CHTDSLNEXIGYDX-UHFFFAOYSA-N
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Description

“N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine” is a chemical compound with the empirical formula C7H8FN . It is structurally related to piperazine derivatives .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine”, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of “N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine” is 222.31 . The InChI code is 1S/C13H19FN2/c1-16-8-6-12(7-9-16)15-10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3 .


Physical And Chemical Properties Analysis

“N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

One study outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This method offers an alternative to costly and toxic conventional processes, highlighting the significance of fluoro-functionalized compounds in pharmaceutical synthesis (Qiu et al., 2009).

Fluorescence Applications

A review on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the importance of nitrogen-containing compounds in the development of high-selectivity sensors for detecting various analytes, including metal ions and neutral molecules. This underscores the potential of N-containing compounds in analytical chemistry and sensor technology (Roy, 2021).

Environmental Applications

Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, such as amines and azo dyes, which are resistant to conventional degradation methods. This research area is crucial for developing technologies to treat toxic and hazardous compounds in water, highlighting the environmental significance of understanding nitrogen-containing compounds (Bhat & Gogate, 2021).

Removal Technologies

Amine-functionalized sorbents have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents utilize electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies for effective PFAS removal, indicating the potential of nitrogen-functionalized materials in water treatment technologies (Ateia et al., 2019).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H312, H315, H318, H332, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-16-8-6-12(7-9-16)15-10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTDSLNEXIGYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Mix 1-bromo-2-fluorobenzene (3.50 g), 1-methyl-4-(methylamino)piperidine (2.56 g), Pd2(dba)3 (0.366 g), racemic BINAP (0.498 g) and sodium t-butoxide (2.70 g) in toluene (40 mL) and heat at reflux for two days. Filter through a Celite bed, partition between dichloromethane and saturated aqueous NaCl, dry over anhydrous sodium sulfate, evaporate and purify on a silica gel column (35 g), using a gradient of dichloromethane-2M NH3 in methanol to give 1.1 g of the title intermediate.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
0.498 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.366 g
Type
catalyst
Reaction Step One

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